molecular formula C10H12ClNO4 B8028397 1-Chloro-3-methoxy-5-nitro-2-propoxybenzene

1-Chloro-3-methoxy-5-nitro-2-propoxybenzene

Cat. No.: B8028397
M. Wt: 245.66 g/mol
InChI Key: PSLGKXUVTQWMOI-UHFFFAOYSA-N
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Description

1-Chloro-3-methoxy-5-nitro-2-propoxybenzene is an organic compound with the molecular formula C10H12ClNO4 and a molecular weight of 245.66 g/mol . It is a derivative of benzene, characterized by the presence of chloro, methoxy, nitro, and propoxy substituents on the benzene ring.

Preparation Methods

The synthesis of 1-Chloro-3-methoxy-5-nitro-2-propoxybenzene typically involves multi-step organic reactions. One common synthetic route includes the nitration of 1-chloro-3-methoxy-2-propoxybenzene, followed by purification steps to isolate the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Chloro-3-methoxy-5-nitro-2-propoxybenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide for substitution, hydrogen gas with a palladium catalyst for reduction, and potassium permanganate for oxidation. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Chloro-3-methoxy-5-nitro-2-propoxybenzene has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Chloro-3-methoxy-5-nitro-2-propoxybenzene involves its interaction with molecular targets, such as enzymes or receptors, depending on its application. The nitro group can participate in redox reactions, while the chloro, methoxy, and propoxy groups can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to 1-Chloro-3-methoxy-5-nitro-2-propoxybenzene include:

These compounds share similar structural features but may exhibit different chemical reactivity and biological activity due to the positional differences of the substituents.

Properties

IUPAC Name

1-chloro-3-methoxy-5-nitro-2-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO4/c1-3-4-16-10-8(11)5-7(12(13)14)6-9(10)15-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSLGKXUVTQWMOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1Cl)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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